Home > Products > Screening Compounds P102814 > 3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide
3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide - 863017-22-5

3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

Catalog Number: EVT-2844631
CAS Number: 863017-22-5
Molecular Formula: C19H24ClN3OS
Molecular Weight: 377.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment. It functions by specifically inhibiting tyrosine kinases. While various salt forms of Imatinib have been structurally characterized, the crystal structure of its freebase form, precipitated from a mixture with arginine, has also been determined []. This form exhibits an extended conformation and participates in infinite hydrogen-bonded chains via its amide, amine, and pyrimidine groups [].

AP24534 (3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide)

Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant []. This compound demonstrates strong inhibitory activity against both native and mutant forms of BCR-ABL, making it a promising therapeutic candidate for chronic myeloid leukemia (CML) []. Notably, AP24534 incorporates a carbon-carbon triple bond linker in its structure, a feature designed to circumvent the steric hindrance imposed by the T315I mutation [].

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: RS4690 acts as a Dishevelled 1 (DVL1) inhibitor by disrupting the protein's interaction with Frizzled receptors through their shared PDZ domain []. This inhibition effectively disrupts the WNT/β-catenin pathway, a crucial signaling cascade implicated in cancer development []. Specifically, the (S)-enantiomer of RS4690 demonstrates superior DVL1 inhibitory activity compared to its (R)-counterpart [].

SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide)

Compound Description: SAR216471 is a potent and reversible antagonist of the P2Y12 receptor, exhibiting superior potency in inhibiting ADP-induced platelet aggregation compared to other known P2Y12 antagonists []. This compound holds promise as a potential alternative to clopidogrel in the management of thrombotic events [].

N-(3-chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide (NCDDNB)

Compound Description: NCDDNB belongs to the 1,4-naphthoquinone derivative family and has demonstrated significant antitumor activities []. In vitro studies show that NCDDNB induces G1-phase cell cycle arrest in various prostate cancer cell lines (CWR-22, PC-3, and DU-145) and triggers apoptosis in a time-dependent manner []. Importantly, NCDDNB exhibited minimal impact on the cell cycle progression of the normal bone marrow cell line HS-5, indicating a degree of selectivity towards cancer cells [].

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound acts as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) []. Its potent inhibition of these kinases leads to downstream effects such as the reduction of lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release and promising anti-inflammatory effects in an LPS-induced acute lung injury (ALI) mouse model [].

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

Compound Description: DS2OMe shows promise as a potential PET radioligand for in vivo visualization of the δ-containing GABAA receptors, which are implicated in several brain diseases [, ]. It exhibits selectivity for these receptors and possesses brain-penetrant properties, making it a valuable tool for studying these receptors in living subjects [, ].

2-chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide and 2-chloro-N-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-ethoxy-3,5-dimethoxybenzamide

Compound Description: These two benzoyl amides are structurally very similar, differing only in the substitution on the cyclohexenone ring. Both compounds have had their crystal structures determined, providing valuable insights into their three-dimensional conformations and potential intermolecular interactions [].

4-chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

Compound Description: 4b belongs to a series of benzamide derivatives that exhibit potent anti-inflammatory and analgesic properties, comparable in selectivity to celecoxib []. It demonstrates a significantly improved ability to cross the blood-brain barrier compared to celecoxib, making it a promising candidate for treating neuropathic pain, which affects both the central and peripheral nervous systems [].

(R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358 or Danusertib)

Compound Description: Danusertib, an antitumor agent, utilizes readily available glycine as a starting material in its synthesis []. The synthetic route involves various reactions including addition, esterification, amino-protection, and cyclization, highlighting the complexity of synthesizing this molecule [].

N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives

Compound Description: Five novel derivatives of this compound were synthesized and characterized. They are structurally related through a common backbone consisting of a thiophene ring, a naphthalene ring, and a piperazine ring. The specific biological activities of these derivatives are not discussed in the provided context [].

4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide derivatives (6a-j)

Compound Description: This series of ten novel derivatives were synthesized using ultrasound-assisted synthesis, a green chemistry approach [, ]. These compounds, featuring a substituted phenyl ring linked to an azetidinone core, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB), with some exhibiting IC50 values below 1 µg/mL [, ]. Importantly, these derivatives were found to be non-cytotoxic against the human cancer cell line HeLa, indicating a potential for a favorable safety profile [, ].

1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4)

Compound Description: This compound is a potent nonpeptide CCR1 antagonist radiolabeled with fluorine-18 ([18F]) for PET imaging applications []. The synthesis involves a two-step, one-pot procedure employing reductive amination with high radiochemical purity, demonstrating the feasibility of producing this radiotracer for in vivo studies [].

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This class of compounds, containing a quinoid ring system, can undergo various reactions, including hydrochlorination, hydrobromination, and thiocyanation, with the regioselectivity of these reactions influenced by steric factors []. The products of these reactions exhibit potential as inhibitors of various enzymes, including Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 [].

N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides

Compound Description: Four related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides were synthesized and structurally characterized by X-ray crystallography []. These compounds demonstrate the influence of substituents on the benzamide ring on crystal packing and intermolecular interactions []. Notably, some exhibit conformational disorder in the fused six-membered ring, highlighting the flexibility of certain molecular scaffolds [].

((2-(2-Iodophenyl)propan-2-yl)oxy)(trifluoromethyl)sulfane

Compound Description: This reagent serves as both an electrophilic reagent and a radical acceptor []. Its synthesis involves reacting 2-(2-iodophenyl)propan-2-ol with N-trifluoromethylthiosaccharin in the presence of triethylamine []. The resulting compound is air and moisture-stable, making it a valuable tool in organic synthesis [].

5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and derivatives

Compound Description: This compound and its derivatives, synthesized through a series of reactions including condensation and alkylation, represent a class of molecules with potential antimicrobial activity []. Specifically, their efficacy against various bacterial strains was investigated [].

2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide

Compound Description: This compound acts as a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide []. Transgenic crop plants, such as corn and soybean, have been developed with tolerance to HPPD inhibitors, allowing for the targeted control of undesirable plants within these crop areas [].

4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

Compound Description: This compound, a PDGF receptor tyrosine kinase inhibitor, demonstrates potential for treating various angiotensin II-induced diseases, including congestive heart failure, cardiac hypertrophy, and renal diseases [, , , , ]. Its pharmacological activity highlights its potential for managing cardiovascular and renal complications.

N-{5-[4-(4-methyl-piperazino-methyl)-benzoylamido]-2-methylphenyl}-4(3-pyridyl)-2-pyrimidine-amine

Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor. It is often studied in combination with other agents, such as anti-hypertensive drugs, aldosterone antagonists, and angiotensin receptor blockers, for potential synergistic effects in treating hypertension and related diseases [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound, designed by superimposing different chemical scaffolds, displays potent Glycine Transporter 1 (GlyT1) inhibitory activity []. This inhibition is a promising therapeutic strategy for treating schizophrenia, and the compound's good plasma exposure and brain penetration in rats make it a suitable candidate for further pharmacological evaluation [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound emerged as a structurally diverse backup to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide for inhibiting GlyT1 []. It exhibits a favorable CNS MPO score and possesses different physicochemical properties, making it a promising candidate for further development as a potential schizophrenia treatment [].

2-Chloro-N-(2-chlorobenzoyl)-N-(2-ethyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Compound Description: The crystal structure of this compound reveals a nearly planar quinazolinone ring system and an almost perpendicular imide unit []. Weak C—H⋯O interactions dominate the crystal packing, offering insights into the intermolecular interactions of this molecule [].

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride (AACBA; GSK314181A)

Compound Description: AACBA is a potent P2X7 antagonist, exhibiting inhibitory effects on both human and rat P2X7 receptors []. Preclinical studies demonstrate its efficacy in reducing inflammation and pain in various animal models, suggesting potential therapeutic applications for inflammatory and pain disorders [].

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide (2)

Compound Description: This novel benzimidazole derivative is synthesized by hydrolyzing a precursor azlactone followed by treatment with o-phenylenediamine []. The structure of compound 2 is confirmed by spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2, 55)

Compound Description: YM-09151-2 demonstrates potent neuroleptic activity, showing a significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats []. Importantly, it exhibits a favorable ratio of antistereotypic activity to cataleptogenicity compared to the reference drugs, suggesting potential for a better side effect profile [].

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this benzamide derivative reveals a dihedral angle of 67.1(1)° between the 4-chlorophenyl and 1,3,4-oxadiazole rings []. The molecule adopts an anti conformation regarding the amide N—H and C=O bonds, and its crystal packing is stabilized by N—H⋯O and N—H⋯S hydrogen bonds [].

2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and derivatives

Compound Description: This series of 1,2,4-triazole derivatives were synthesized and characterized for their physicochemical properties []. Although their specific biological activities are not discussed, the interest in this class of compounds stems from the known biological activity of several 1,2,4-triazole derivatives and the potential for low toxicity [].

4-Amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride (14C-batanopride)

Compound Description: This radiolabeled compound is a derivative of metoclopramide and serves as a valuable tool for studying the pharmacokinetics and metabolism of this class of compounds []. The introduction of a 14C label allows for sensitive tracking of the compound in biological systems [].

[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone

Compound Description: This compound, featuring an indole ring linked to a benzophenone moiety, is synthesized using a novel and efficient route involving Friedel-Crafts benzoylation, bromination, oxidation, hydrazone formation, and Fischer indole cyclization [].

N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides

Compound Description: This class of compounds, particularly N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide (54), demonstrates potent serotonin-3 (5-HT3) receptor antagonist activity []. These compounds exhibit structural similarities to ondansetron and granisetron, both potent 5-HT3 receptor antagonists used clinically as antiemetics [].

Properties

CAS Number

863017-22-5

Product Name

3-chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide

IUPAC Name

3-chloro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzamide

Molecular Formula

C19H24ClN3OS

Molecular Weight

377.93

InChI

InChI=1S/C19H24ClN3OS/c1-14(21-19(24)15-5-3-6-16(20)13-15)18(17-7-4-12-25-17)23-10-8-22(2)9-11-23/h3-7,12-14,18H,8-11H2,1-2H3,(H,21,24)

InChI Key

CBSHKRGBEYFKGH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NC(=O)C3=CC(=CC=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.